

Technical Guide: Physical and Chemical Properties of Terazosin Related Compound C

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Compound of Interest

Compound Name: *Terazosin dimer impurity dihydrochloride*

Cat. No.: *B592426*

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Introduction

Terazosin, an $\alpha 1$ -adrenergic receptor antagonist, is a widely used pharmaceutical for the treatment of benign prostatic hyperplasia and hypertension.[1] During its synthesis and storage, various related compounds or impurities can form. One such impurity is Terazosin Related Compound C, a dimeric species that is critical to monitor and control to ensure the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the known physical and chemical properties of Terazosin Related Compound C, along with detailed experimental protocols for its characterization.

Chemical Identity

Terazosin Related Compound C is systematically known as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[2] It is also referred to as **Terazosin Dimer Impurity Dihydrochloride**. [3] This compound typically arises as a by-product during the synthesis of Terazosin.[3]

Table 1: Chemical Identifiers of Terazosin Related Compound C

Identifier	Value	Reference(s)
IUPAC Name	2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride	[4]
Synonyms	1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride, Terazosin Dimer Impurity Dihydrochloride	[3]
CAS Number	1486464-41-8	
Molecular Formula	C ₂₄ H ₂₈ N ₈ O ₄ · 2HCl	[1]
Molecular Weight	565.45 g/mol	[1]

Physical Properties

Terazosin Related Compound C is an off-white solid.[2] Due to its nature as a pharmaceutical impurity, extensive public data on its physical properties is limited. The following table summarizes the available information.

Table 2: Physical Properties of Terazosin Related Compound C

Property	Value	Reference(s)
Appearance	Solid, Off-White Powder	[2]
Melting Point	Not explicitly available in cited literature.	
Solubility	Soluble in Methanol and DMSO.	[5]
Storage	Store in a cool, dry environment, away from light and moisture.	[3]

Chemical Properties and Characterization

The purity of Terazosin Related Compound C is typically reported to be greater than 95%.[\[3\]](#) Its chemical structure and purity are commonly assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Purity Determination by HPLC

A reversed-phase HPLC method is a suitable approach for determining the purity of Terazosin Related Compound C and for separating it from Terazosin and other related impurities.

Table 3: Example HPLC Method Parameters

Parameter	Condition
Column	C18 or C8, e.g., 250 mm x 4.6 mm, 5 μ m
Mobile Phase	A mixture of a buffered aqueous solution (e.g., citrate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Detection	UV at approximately 254 nm.
Flow Rate	1.0 - 1.5 mL/min
Injection Volume	10 - 20 μ L
Column Temperature	Ambient or controlled (e.g., 30 $^{\circ}$ C)

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of Terazosin Related Compound C. These are based on standard pharmaceutical analysis methodologies.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

- **Sample Preparation:** Ensure the sample is completely dry and in a fine powder form. Introduce a small amount of the powder into a capillary tube and pack it down to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Heating:** Heat the sample at a steady rate. As the expected melting point is approached, reduce the heating rate to approximately 1-2 $^{\circ}$ C per minute.
- **Observation:** Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

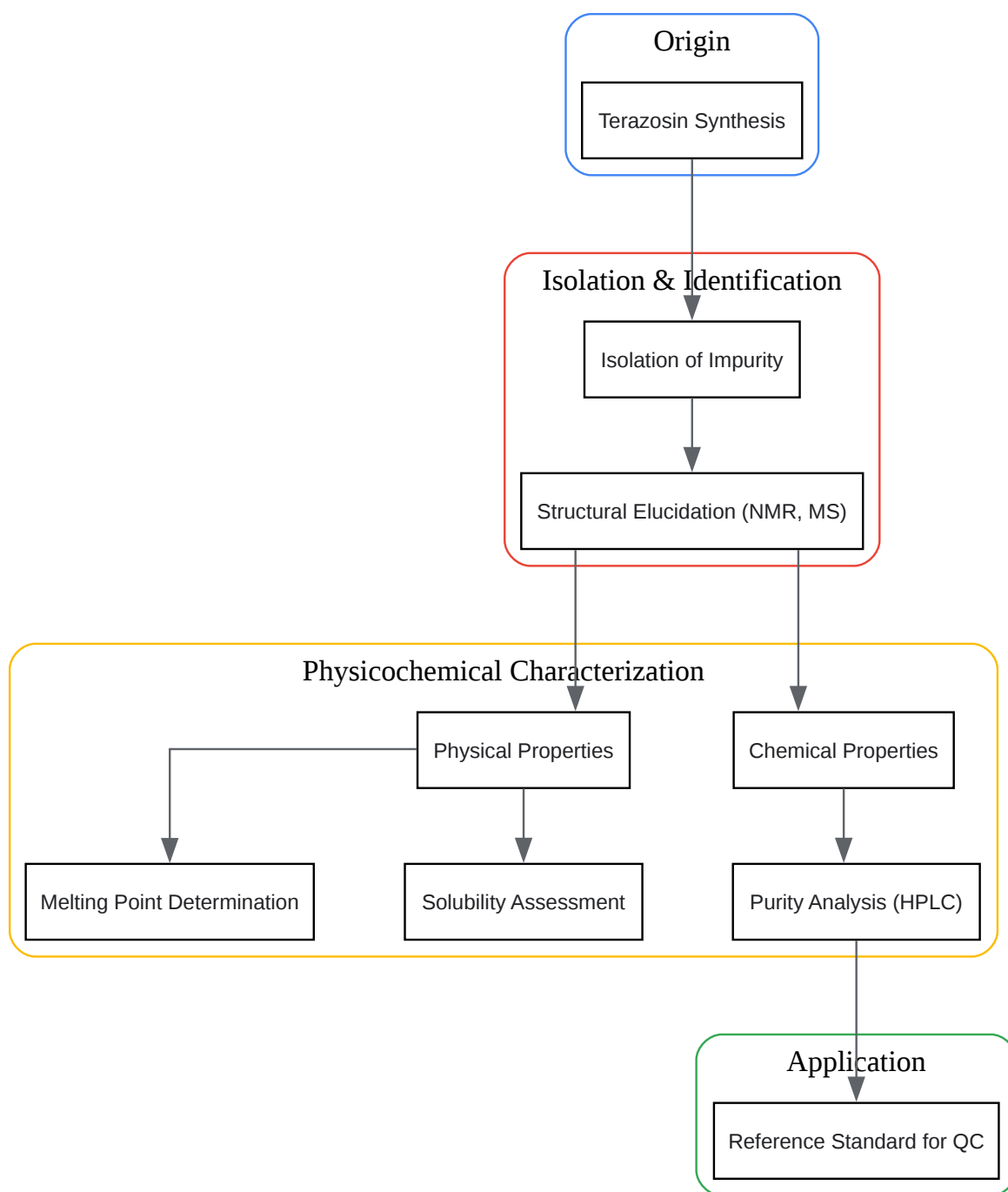
Solubility Assessment (Equilibrium Shake-Flask Method)

This protocol determines the solubility of the compound in various solvents.

- **Preparation:** Add an excess amount of Terazosin Related Compound C to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
- **Analysis:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
- **Calculation:** Express the solubility in terms of mass per unit volume (e.g., mg/mL).

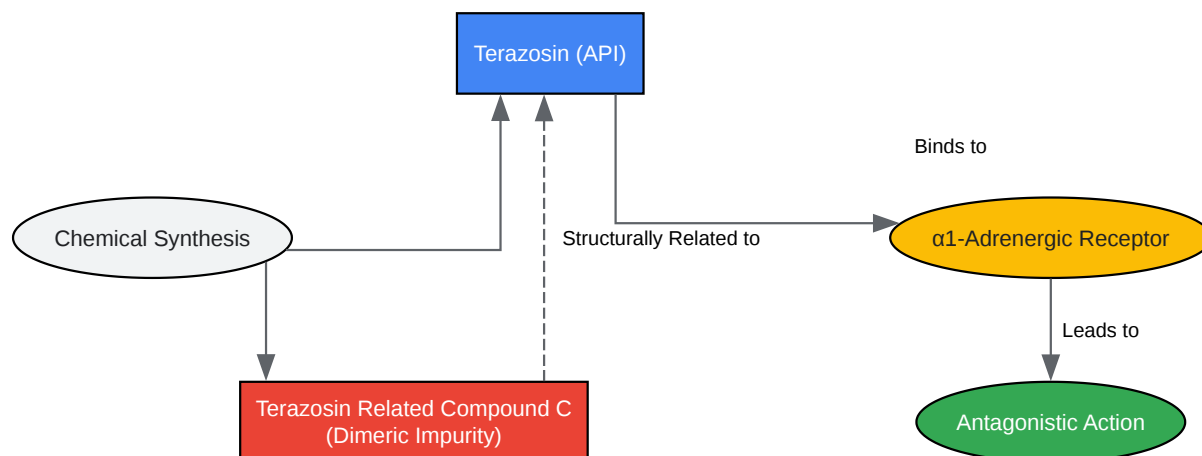
Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing Terazosin Related Compound C and its logical relationship to the parent drug, Terazosin.



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Figure 1. Experimental workflow for the characterization of Terazosin Related Compound C.



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Figure 2. Logical relationship of Terazosin Related Compound C to Terazosin.

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